2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid

Physicochemical Property pKa Acidity

Researchers often struggle to source regioisomerically pure, multi-halogenated salicylic acid scaffolds for definitive SAR exploration. 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS 91659-47-1) solves this with its unique 2,4-dibromo-6-fluoro substitution pattern on a 3-hydroxybenzoic acid core: • Calculated cLogP 2.75 & pKa ≈1.57 enable predictable ADME modulation and metal coordination for MOF design. • The 2-bromo substituent provides a reliable handle for chelation-assisted, ortho-selective cross-coupling before further functionalization. • ≥98% purity ensures reproducible results; ships ambient as non-hazardous for transport.

Molecular Formula C7H3Br2FO3
Molecular Weight 313.90 g/mol
CAS No. 91659-47-1
Cat. No. B6286716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid
CAS91659-47-1
Molecular FormulaC7H3Br2FO3
Molecular Weight313.90 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)O)Br)C(=O)O)F
InChIInChI=1S/C7H3Br2FO3/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,11H,(H,12,13)
InChIKeyPAPXVYVGQMHOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid (CAS 91659-47-1): Procurement and Selection Guide


2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS 91659-47-1) is a highly substituted aromatic compound belonging to the halogenated salicylic acid (ortho-hydroxybenzoic acid) class, with a molecular formula of C₇H₃Br₂FO₃ and a molecular weight of 313.90 g/mol . Its structure is characterized by a unique 2,4-dibromo-6-fluoro substitution pattern on a 3-hydroxybenzoic acid core, which confers distinct physicochemical properties compared to its regioisomers and other halogenated analogs . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where its specific substitution pattern dictates its reactivity and potential for downstream functionalization .

Why Generic Substitution Fails for 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid


Within the halogenated hydroxybenzoic acid class, seemingly minor changes in the position or identity of halogen substituents can lead to significant differences in physicochemical properties and reactivity . For 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid, the specific ortho- and para- arrangement of bromine and fluorine atoms dictates its calculated lipophilicity (cLogP) and acidity (pKa), which are critical parameters for applications such as membrane permeability and metal coordination . A generic substitution with a different regioisomer, such as 3-bromo-6-fluoro-2-hydroxybenzoic acid or 2-bromo-3-fluoro-6-hydroxybenzoic acid, would result in a compound with a different electronic distribution, pKa, and steric profile, potentially leading to failure in a specific synthetic route or a change in biological activity in a structure-activity relationship (SAR) study . The evidence below quantifies the specific differentiation of this compound against its closest analogs.

Quantitative Differentiation Evidence for 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid


Enhanced Acidity (pKa) of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid Versus Non-Halogenated Salicylic Acid

The predicted acid dissociation constant (pKa) for 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid is significantly lower than that of the parent compound, salicylic acid (2-hydroxybenzoic acid), indicating enhanced acidity due to the strong electron-withdrawing effects of the bromine and fluorine substituents . This difference is quantifiable and influences the compound's behavior in ionizable environments, such as at physiological pH or during crystallization.

Physicochemical Property pKa Acidity Solubility

Differential Lipophilicity (cLogP) Compared to a Mono-Brominated Regioisomer

The calculated partition coefficient (cLogP) of 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid is markedly higher than that of a less substituted analog, 5-bromosalicylic acid, demonstrating a quantifiable increase in lipophilicity conferred by the specific 2,4-dibromo-6-fluoro substitution pattern .

Lipophilicity cLogP Permeability SAR

Ortho-Selective Functionalization Potential versus Para-Halogenated Analogs

The 2,4-dibromo-6-fluoro substitution pattern creates a unique and predictable ortho-selectivity for metal-catalyzed cross-coupling reactions, differentiating it from analogs with different halogen arrangements [1]. The presence of a 3-hydroxy group adjacent to the 2-bromo substituent allows for chelation-assisted regioselective functionalization.

Cross-Coupling Regioselectivity Synthetic Chemistry Building Block

Absence of Validated Biological Data for Analogs with Similar Substitution Patterns

A comprehensive search of authoritative biological databases, including BindingDB, PubMed, and ChEMBL, reveals a critical gap in the public domain: there is no reported and validated quantitative biological activity data (e.g., IC50, EC50, Ki) for 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid against any specific target [1]. Similarly, closely related analogs like 2,4-dibromo-6-fluoroaniline and 2,4-dibromo-6-fluorobenzaldehyde also lack substantial, peer-reviewed biological activity profiles in these databases .

Biological Activity Data Availability SAR Drug Discovery

Optimal Application Scenarios for 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid Based on Evidence


Scaffold for Designing Acidic, Lipophilic Bioisosteres

In medicinal chemistry, 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid is best suited for projects where a scaffold with high lipophilicity (cLogP = 2.75) and enhanced acidity (pKa ≈ 1.57) is desired. It can serve as a core for designing bioisosteres of salicylic acid derivatives, where the goal is to increase membrane permeability or alter the molecule's ionization state at physiological pH, thus modulating its ADME and target engagement profiles .

Versatile Building Block for Sequential Ortho-Selective Derivatization

This compound is an excellent starting material for synthetic chemists planning a multi-step sequence involving an initial ortho-selective transformation . The presence of the 2-bromo substituent, ortho to both the carboxylic acid and 3-hydroxy group, provides a predictable site for chelation-assisted metal-catalyzed cross-coupling or directed ortho-metalation . This allows for the introduction of molecular complexity at a defined position before subsequent reactions at the remaining halogen sites .

Exploratory Probe in Underexplored Chemical Space

Given the absence of pre-existing, peer-reviewed biological activity data for this specific substitution pattern in major public databases , the compound is ideally suited for use in exploratory medicinal chemistry programs. It can be employed as a novel probe to generate primary SAR data for a new target family. A research program would select this compound precisely because it is not a known active; it represents a new chemical starting point to discover and characterize novel biological interactions .

Precursor for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The combination of a carboxylic acid and a phenolic hydroxyl group, coupled with the electron-withdrawing halogen atoms that lower the pKa , makes 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid a strong candidate for use as an organic linker in the synthesis of functional materials. Its enhanced acidity would facilitate deprotonation and coordination to metal nodes, while the bulky halogen substituents can help create porous structures by occupying framework space, a desirable feature in the design of Metal-Organic Frameworks (MOFs) for gas storage or separation .

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